molecular formula C15H13FN4O2S B2592512 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203246-23-4

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2592512
CAS RN: 1203246-23-4
M. Wt: 332.35
InChI Key: AIHRHOBMCHYSTH-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a urea derivative that exhibits potent biological activities and has shown promising results in several scientific research studies.

Scientific Research Applications

Antifungal Activity

Compounds similar to 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have been studied for their antifungal properties. These studies have shown that certain 1,3,4-oxadiazol derivatives exhibit fungitoxic action against strains like A. niger and F. oxyporum, indicating potential applications in agricultural and pharmaceutical antifungal products (Mishra, Singh, & Wahab, 2000).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing 1,3,4-oxadiazole and other rings have been synthesized and evaluated for antimicrobial and antioxidant activities. Some derivatives showed notable ABTS and DPPH scavenging activities, indicating their potential as therapeutic agents in the treatment of diseases associated with oxidative stress and microbial infections (Menteşe, Ülker, & Kahveci, 2015).

Anticonvulsant Agents

Studies on 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles have indicated significant anticonvulsant activity. These compounds interact with benzodiazepine receptors, suggesting their potential use in treating convulsions and related neurological disorders (Zarghi et al., 2008).

Photodegradation Studies

Research on the photodegradation of 1,3,4-thiadiazole-urea herbicides, which are structurally related to the compound , provides insights into environmental breakdown processes and stability of such compounds under light exposure (Moorman, Findak, & Ku, 1985).

Anion-induced Urea Deprotonation

Investigations into urea-based receptors have shown that certain anions can induce deprotonation of urea compounds. This has implications in chemical sensing and receptor interactions in various biological and environmental processes (Boiocchi et al., 2005).

properties

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c16-11-5-3-10(4-6-11)8-13-19-20-15(22-13)18-14(21)17-9-12-2-1-7-23-12/h1-7H,8-9H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHRHOBMCHYSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

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